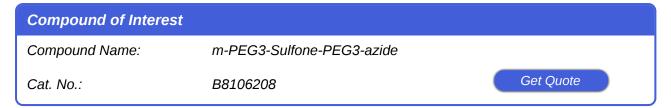


Technical Guide: m-PEG3-Sulfone-PEG3-azide as a Heterobifunctional Linker in Bioconjugation

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical properties and applications of **m-PEG3-Sulfone-PEG3-azide**, a heterobifunctional crosslinker essential in the fields of bioconjugation, antibody-drug conjugate (ADC) development, and Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Data

The fundamental properties of **m-PEG3-Sulfone-PEG3-azide** are summarized below. This linker is characterized by two distinct reactive moieties at either end of a hydrophilic polyethylene glycol (PEG) spacer, enabling the sequential conjugation of two different molecules.



| Property | Value | Citation(s) |
|-------------------|--|-------------|
| Molecular Formula | C15H31N3O8S | [1][2] |
| Molecular Weight | ~413.5 g/mol | [1][2] |
| Exact Mass | 413.183 Da | [1] |
| CAS Number | 1895922-76-5 | [1][2] |
| Synonyms | 1-azido-2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethylsul fonyl]ethoxy]ethoxy]ethoxy]ethoxy]eth ane, mPEG3SulfonePEG3azide | [1] |

Chemical Structure and Reactivity

m-PEG3-Sulfone-PEG3-azide is a bifunctional molecule designed for advanced bioconjugation strategies. Its structure consists of a central hydrophilic PEG spacer flanked by a sulfone group and an azide group. This distinct functionality allows for a two-step conjugation process.

The diagram below illustrates the bifunctional nature of the linker and its respective reaction partners.



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Caption: Bifunctional reactivity of m-PEG3-Sulfone-PEG3-azide.

The key reactive features are:

- Sulfone Group: This moiety serves as a Michael acceptor and can react with thiol groups, such as those from cysteine residues in proteins and antibodies, to form stable thioether bonds. This reaction is particularly useful for site-specific antibody conjugation, especially when targeting engineered cysteines or reduced interchain disulfides.[3][4][5]
- Azide Group: The terminal azide is a versatile functional group for "click chemistry." It can
 undergo a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition
 (CuAAC) with a terminal alkyne or a strain-promoted azide-alkyne cycloaddition (SPAAC)
 with a strained alkyne (e.g., DBCO, BCN), forming a stable triazole linkage.[1][6][7]

The polyethylene glycol (PEG) spacer enhances the solubility of the linker and the resulting conjugate in aqueous media, which is highly beneficial for biological applications.[2]

Experimental Protocols

While specific, peer-reviewed protocols detailing the use of CAS 1895922-76-5 are not readily available, the following section provides representative methodologies for its application in the synthesis of an antibody-drug conjugate (ADC). These protocols are based on established chemical principles for sulfone-thiol and azide-alkyne reactions.

Stage 1: Conjugation of the Linker to a Thiol-Containing Antibody

This protocol outlines the site-specific conjugation of the **m-PEG3-Sulfone-PEG3-azide** linker to an antibody via engineered or reduced cysteine residues.

Materials:

- Thiolated monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
- m-PEG3-Sulfone-PEG3-azide (CAS 1895922-76-5).



- Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Reaction buffer (e.g., PBS with 5 mM EDTA).
- Desalting columns (e.g., PD-10) for purification.

Procedure:

- Antibody Preparation: If starting with native disulfide bonds, selectively reduce the interchain disulfides using a mild reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to generate free thiol groups. The molar ratio of TCEP to mAb must be optimized to achieve the desired number of free thiols per antibody. This reaction is typically performed at room temperature for 1-2 hours.
- Linker Preparation: Prepare a stock solution of m-PEG3-Sulfone-PEG3-azide in anhydrous DMF or DMSO (e.g., 10 mM).
- Conjugation Reaction: Add a 5- to 20-fold molar excess of the linker solution to the thiolated antibody solution. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to maintain antibody stability.
- Incubation: Allow the reaction to proceed at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.
- Purification: Remove the excess, unreacted linker from the azide-functionalized antibody (mAb-azide) using a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
- Characterization: Characterize the resulting mAb-azide conjugate to determine the drug-toantibody ratio (DAR) using methods such as Hydrophobic Interaction Chromatography (HIC) or mass spectrometry.

Stage 2: "Click" Conjugation of an Alkyne-Modified Payload

This protocol describes the attachment of an alkyne-containing cytotoxic drug or probe to the azide-functionalized antibody.



Materials:

- Purified mAb-azide conjugate.
- Alkyne-modified payload (e.g., alkyne-drug).
- Copper(II) sulfate (CuSO₄).
- A reducing agent for Cu(I) generation, such as sodium ascorbate.
- A copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), to stabilize the Cu(I) catalyst and protect the antibody.
- Reaction buffer (e.g., PBS, pH 7.4).

Procedure:

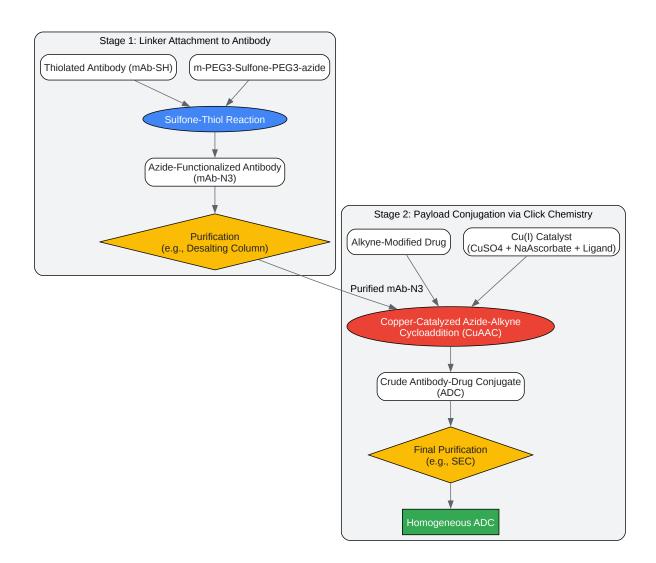
- Payload Preparation: Prepare a stock solution of the alkyne-payload in DMSO.
- Catalyst Preparation: Prepare fresh stock solutions of CuSO₄, sodium ascorbate, and THPTA
 in a suitable buffer.
- Click Reaction: In a reaction vessel, combine the purified mAb-azide with a 3- to 10-fold molar excess of the alkyne-payload.
- Initiation: Add the catalyst components to the reaction mixture. A typical order of addition is the copper ligand (THPTA), followed by CuSO₄, and finally sodium ascorbate to initiate the reaction. The final concentrations should be optimized but are often in the range of 0.1-1 mM for the catalyst.
- Incubation: Incubate the reaction at room temperature for 1-4 hours with gentle mixing, protected from light.
- Purification: Purify the final ADC from excess payload and catalyst components using size exclusion chromatography (SEC) or tangential flow filtration (TFF).
- Final Characterization: Analyze the final ADC for purity, aggregation, and final DAR using SEC, HIC, and mass spectrometry.



Application Workflow: ADC Synthesis

The synthesis of an antibody-drug conjugate using **m-PEG3-Sulfone-PEG3-azide** is a sequential, two-stage process that leverages the orthogonal reactivity of its functional groups. The workflow ensures a controlled and site-specific conjugation, leading to a homogeneous ADC product.





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Caption: Experimental workflow for ADC synthesis.



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- To cite this document: BenchChem. [Technical Guide: m-PEG3-Sulfone-PEG3-azide as a Heterobifunctional Linker in Bioconjugation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8106208#m-peg3-sulfone-peg3-azide-molecular-weight-and-formula]

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